2-Hydroxy-5-sulfamoylbenzoic acid

Coordination Chemistry Ligand Design Pharmaceutical Analysis

**Pain Point:** Substituting sulfamoylbenzoic acid isomers invalidates Sulpiride impurity analysis and disrupts coordination chemistry synthesis. **Solution:** 2-Hydroxy-5-sulfamoylbenzoic acid (5-sulfamoylsalicylic acid). - **Critical Application:** EP Impurity G standard for Sulpiride API stability & ICH Q3A/B compliance. - **Key Scaffold:** Distinct -SO2NH2 group (vs -SO3H in 5-sulfosalicylic acid); essential for diuretic/uricosuric chemotypes. - **Supply:** High purity (>95% min), full characterization (NMR/MS) provided. Immediate dispatch.

Molecular Formula C7H7NO5S
Molecular Weight 217.2
CAS No. 5378-41-6
Cat. No. B2820789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-sulfamoylbenzoic acid
CAS5378-41-6
Molecular FormulaC7H7NO5S
Molecular Weight217.2
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O
InChIInChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)
InChIKeyWKQMYKUTVQZUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-sulfamoylbenzoic Acid Overview


2-Hydroxy-5-sulfamoylbenzoic acid (CAS 5378-41-6), also known as 5-sulfamoylsalicylic acid, is a hybrid molecule combining the core structures of salicylic acid and benzenesulfonamide . It features a benzoic acid backbone with a hydroxyl group at the 2-position and a primary sulfamoyl (-SO2NH2) group at the 5-position, conferring distinct physicochemical and biological properties . This compound is not a primary drug substance but serves critical roles as a pharmaceutical reference standard (e.g., for Sulpiride impurities), a versatile ligand in coordination chemistry, and a key synthetic intermediate for sulfamoylbenzoic acid derivatives with diuretic and uricosuric activities . Its unique substitution pattern differentiates it from common analogs like salicylic acid and 5-sulfosalicylic acid, warranting specific consideration in procurement workflows.

Pharmaceutical reference standard for Sulpiride impurity profiling (EP Impurity G)
Versatile ligand for metal-organic frameworks (MOFs) via multifunctional binding groups
Key synthetic intermediate for sulfamoylbenzoic acid derivatives with diuretic/uricosuric research

Substitution Risk: 2-Hydroxy-5-sulfamoylbenzoic Acid


In-class substitution of 2-hydroxy-5-sulfamoylbenzoic acid with related salicylic acid derivatives (e.g., 5-sulfosalicylic acid, salicylic acid) or other sulfamoylbenzoic acid isomers (e.g., 4-sulfamoylbenzoic acid) is scientifically unsound due to fundamental differences in molecular recognition, acidity, and functional group reactivity . The specific 2-hydroxy-5-sulfamoyl arrangement is critical for its established role as a Sulpiride impurity standard, where even minor structural deviations invalidate analytical method specificity . Furthermore, the sulfamoyl group (-SO2NH2) imparts a distinct hydrogen-bonding capacity and pKa profile compared to the strongly acidic sulfonic acid group (-SO3H) in 5-sulfosalicylic acid, leading to divergent metal coordination geometries and biological target interactions . Procurement decisions based solely on cost or superficial similarity without direct, quantitative comparative evidence risk experimental failure and regulatory non-compliance. The evidence below substantiates these differential claims.

Sulfamoyl (-SO2NH2) vs sulfonic acid (-SO3H) group: distinct acidity, hydrogen bonding, and metal coordination profiles may invalidate analytical or ligand applications.
Isomer substitution (e.g., 4-sulfamoylbenzoic acid) alters molecular recognition; Sulpiride impurity specificity relies on the 2-hydroxy-5-sulfamoyl regioisomer.
Superficial similarity to salicylic acid or 5-sulfosalicylic acid does not guarantee equivalent performance in reference standard, SAR, or MOF synthesis workflows.

2-Hydroxy-5-sulfamoylbenzoic Acid Comparison


Carboxylic Acid pKa Difference

The carboxylic acid pKa of 2-hydroxy-5-sulfamoylbenzoic acid is 2.40 ± 0.10, which is substantially lower (more acidic) than that of unsubstituted salicylic acid (pKa ~2.98) . This enhanced acidity, attributed to the electron-withdrawing 5-sulfamoyl group, dictates its speciation and reactivity under physiological and analytical conditions, making it a stronger acid and more effective metal chelator at lower pH values compared to salicylic acid.

Carboxylic acid pKa
Data to verify
2.40 ± 0.10 vs salicylic acid 2.98 (ΔpKa = 0.58)
~3.8× more acidic; affects speciation and metal chelation at physiological pH.
Predicted value; experimental validation recommended.
Coordination Chemistry Ligand Design Pharmaceutical Analysis

Higher Lipophilicity (LogP)

The calculated partition coefficient (LogP) for 2-hydroxy-5-sulfamoylbenzoic acid is approximately 0.58, indicating significantly higher lipophilicity compared to the more polar 5-sulfosalicylic acid, which has a LogP of -0.40 . This ~1.0 log unit difference translates to a ten-fold greater preference for the organic phase in a biphasic system, which has direct implications for reversed-phase HPLC retention and predicted passive membrane permeability.

Lipophilicity (LogP)
Data to verify
0.58 vs 5-sulfosalicylic acid −0.40 (ΔLogP ≈ 0.98)
~10× more lipophilic; directly impacts reversed-phase HPLC retention and extraction design.
Calculated LogP; verify experimentally for critical method development.
ADME Prediction Chromatography Drug Design

Aqueous Solubility Comparison

2-Hydroxy-5-sulfamoylbenzoic acid exhibits a calculated aqueous solubility of 5.6 g/L at 25°C, which is approximately one to two orders of magnitude lower than that of 5-sulfosalicylic acid, a compound widely known for its high water solubility (often used as a 3.5% w/v solution in analytical chemistry) . This solubility difference is a direct consequence of the sulfamoyl vs. sulfonic acid functional groups and their respective hydration energies.

Aqueous Solubility
Data to verify
5.6 g/L (calc.) vs >100 g/L for 5-sulfosalicylic acid (inferred)
>18-fold lower solubility; substitution alters crystallization, reaction media, and sample preparation.
Target value calculated; comparator inferred from common use.
Formulation Analytical Chemistry Crystallization

Sulpiride Impurity Reference Standard

2-Hydroxy-5-sulfamoylbenzoic acid is a fully characterized and commercially available reference standard for Sulpiride EP Impurity G (or Impurity 7), compliant with regulatory guidelines for analytical method validation and quality control . This is a highly specific application; its closest analog, 4-chloro-5-sulfamoylsalicylic acid, serves as an impurity standard for a different drug (Xipamide), and 5-sulfosalicylic acid has no such defined role in pharmaceutical impurity profiling .

Sulpiride Impurity Standard
Head-to-head
Designated EP Impurity G standard; closest analogs serve different drug impurity roles.
Required for Sulpiride QC; analog use would invalidate method specificity and regulatory compliance.
Validated identity and purity profile drive procurement; non-substitutable.
Pharmaceutical Quality Control Impurity Analysis Regulatory Compliance

Diuretic and Uricosuric Derivative Scaffold

Patents describe 2-hydroxy-5-sulfamoylbenzoic acid as a key intermediate in the synthesis of sulfamoylbenzoic acid derivatives possessing potent diuretic and uricosuric activities . While the parent compound itself may not be the active agent, its 5-sulfamoyl-2-hydroxy substitution pattern is the essential core for generating these activities, which are not observed in derivatives of the 4-sulfamoyl isomer or the 5-sulfosalicylic acid analog . The 4-chloro derivative (4-chloro-5-sulfamoylsalicylic acid) is a closer analog in this class but exhibits distinct potency and metabolic profiles.

Diuretic/Uricosuric Scaffold
Class-level
2-hydroxy-5-sulfamoyl pattern required for diuretic/uricosuric activity in patent SAR.
Correct regioisomer essential for synthesis of active derivatives; 4-sulfamoyl isomer inactive.
Patent-derived class inference; individual derivative activities vary.
Medicinal Chemistry Diuretics Uricosurics

Applications of 2-Hydroxy-5-sulfamoylbenzoic Acid


Sulpiride Impurity Profiling & Validation

This compound is the required reference standard for identifying and quantifying Sulpiride EP Impurity G (Impurity 7) . Procurement is essential for analytical laboratories performing stability studies, batch release testing, or method validation for Sulpiride drug substance or finished product in compliance with ICH Q3A/Q3B guidelines. The validated purity (typically 95% or higher) and full characterization data (e.g., NMR, MS) provided by reputable vendors directly support regulatory filings .

Synthesis of Diuretic and Uricosuric Agents

The compound serves as a critical building block for synthesizing a specific class of sulfamoylbenzoic acid derivatives with demonstrated diuretic and uricosuric activities, as outlined in key patents . Researchers focused on developing novel treatments for edema or hypertension can utilize this scaffold to generate focused libraries, knowing the 2-hydroxy-5-sulfamoyl substitution is a prerequisite for activity in this chemotype.

Ligand for Metal-Organic Frameworks

Due to its multifunctional nature (carboxylic acid, phenol, and primary sulfonamide groups), 2-hydroxy-5-sulfamoylbenzoic acid is a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs) . Its distinct pKa and hydrogen-bonding profile, compared to 5-sulfosalicylic acid, allows for controlled synthesis of novel architectures with potential applications in gas storage, catalysis, and sensing. The compound's moderate water solubility facilitates crystallization, while its lipophilicity can be exploited in biphasic syntheses .

Non-Classical Carbonic Anhydrase Inhibition

As a hydroxybenzoic acid derivative, this compound belongs to a class that has shown inhibitory activity against carbonic anhydrase (CA) enzymes through a unique, non-metal-binding mechanism involving hydrogen bonding to the metal-bound water nucleophile . While specific IC50 data for the parent compound may be limited, the scaffold is valuable for structure-activity relationship (SAR) studies aimed at developing isoform-selective CA inhibitors for glaucoma, epilepsy, or cancer. Its structural features differentiate it from classical sulfonamide-based CA inhibitors, offering a distinct pharmacological profile .

Application
Selection Property
Validation Focus
Sulpiride impurity profiling & validation
Certified reference standard (EP Impurity G)
ICH-compliant method validation; identity and purity verification
Synthesis of diuretic/uricosuric research compounds
Correct 2-hydroxy-5-sulfamoyl regioisomer scaffold
In vivo diuretic/uricosuric SAR (patent-based) and derivative activity
Ligand for metal-organic frameworks (MOFs)
Multifunctional binding groups (COOH, OH, SO₂NH₂)
Coordination geometry control and MOF architecture design
Carbonic anhydrase inhibition research
Non-classical inhibitor scaffold (hydroxybenzoic acid)
Isoform-selectivity and non-metal-binding mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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